

Application Notes and Protocols for (E,E)-GLL398 In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E,E)-GLL398

Cat. No.: B607651

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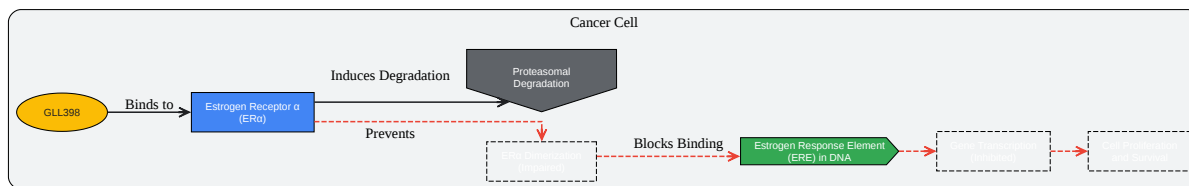
Introduction

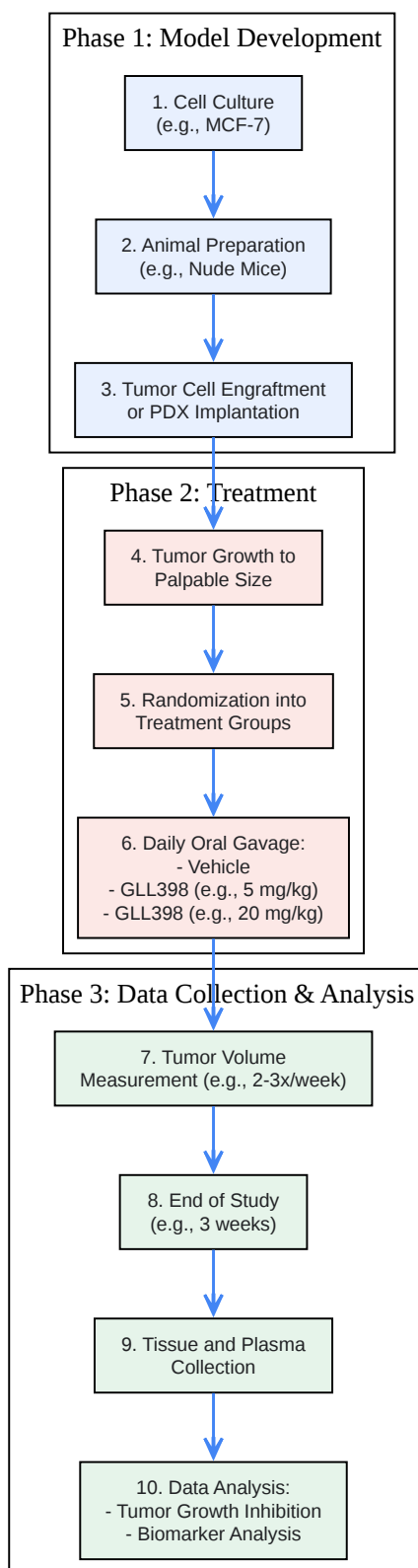
(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD). [1][2] As a boron-modified analog of GW5638, GLL398 demonstrates superior oral bioavailability while maintaining potent antiestrogenic activity and efficacy in degrading the estrogen receptor (ER α). [1][3][4] These characteristics make it a promising candidate for endocrine therapy in breast cancer, including models resistant to other treatments. [1][3][5] This document provides detailed application notes and protocols for the in vivo use of GLL398 in preclinical cancer models.

Mechanism of Action

GLL398 exerts its anticancer effects by binding to the estrogen receptor α (ER α), which leads to its subsequent degradation. [4][5] This dual mechanism of antagonizing and degrading the receptor effectively blocks ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells. [5] Notably, GLL398 has shown high binding affinity for both wild-type ER α and the constitutively active mutant ER α Y537S, which is a common mechanism of acquired resistance to endocrine therapy. [1][3][5] By promoting the proteolysis of the estrogen receptor, GLL398 effectively diminishes the cellular levels of this key driver of tumor growth. [1][6]

Signaling Pathway





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Phone: (601) 213-4426

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